1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride
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Overview
Description
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride is a chemical compound with a unique structure that combines a pyrimidine ring with a phenyl group
Preparation Methods
The synthesis of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves several steps. One common method includes the reaction of 4-bromoacetophenone with pyrimidine-5-boronic acid in the presence of a palladium catalyst to form the intermediate 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-one. This intermediate is then reduced using sodium borohydride to yield 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetic acid, as well as catalysts such as palladium and platinum . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound .
Scientific Research Applications
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine: The base form of the compound without the dihydrochloride salt.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and have been studied for their CDK inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and exhibit various biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways and its potential for diverse applications in scientific research .
Properties
IUPAC Name |
1-(4-pyrimidin-5-ylphenyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12;;/h2-9H,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVSXCVIIHGLIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CN=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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